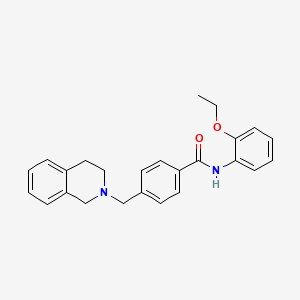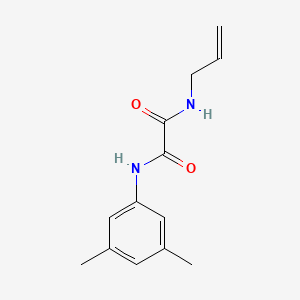
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-ethoxyphenyl)benzamide is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications in various fields. This compound is commonly referred to as 'compound X' and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of compound X is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. This results in the modulation of various signaling pathways, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA.
Advantages and Limitations for Lab Experiments
The advantages of using compound X in lab experiments include its high potency, selectivity, and low toxicity. However, its limited solubility and stability can pose challenges in formulation and storage.
Future Directions
There are several future directions for research on compound X. These include:
1. Investigation of its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
2. Evaluation of its potential as a chemotherapeutic agent for various types of cancer.
3. Development of novel formulations and delivery systems to improve its solubility and stability.
4. Investigation of its mechanism of action and identification of its molecular targets.
5. Evaluation of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, compound X is a promising chemical compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
The synthesis of compound X involves the reaction of 4-bromo-N-(2-ethoxyphenyl)benzamide with 3,4-dihydroisoquinoline in the presence of a palladium catalyst. The reaction proceeds smoothly to give the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Compound X has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit activity against a wide range of diseases, including cancer, Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-2-29-24-10-6-5-9-23(24)26-25(28)21-13-11-19(12-14-21)17-27-16-15-20-7-3-4-8-22(20)18-27/h3-14H,2,15-18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVZUBYPGJNNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(4-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4930255.png)
![4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4930265.png)

![N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide](/img/structure/B4930285.png)
![N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4930296.png)
![[(2S*,4R*,5R*)-4-{[(1-acetyl-4-piperidinyl)amino]methyl}-5-(4-chlorophenyl)-1-ethyl-2-methyl-2-pyrrolidinyl]methanol](/img/structure/B4930302.png)
![N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B4930305.png)
![N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4930308.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4930331.png)
![5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4930335.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide](/img/structure/B4930342.png)
![1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4930350.png)